(R)-Ambrisentan

Catalog No.
S680058
CAS No.
1007358-76-0
M.F
C22H22N2O4
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ambrisentan

CAS Number

1007358-76-0

Product Name

(R)-Ambrisentan

IUPAC Name

(2R)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1

InChI Key

OUJTZYPIHDYQMC-IBGZPJMESA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

(R)-Ambrisentan is a non-sulfonamide, propanoic acid-class endothelin receptor antagonist (ERA) characterized by its high selectivity for the endothelin type-A (ET-A) receptor. This selective antagonism blocks ET-1-mediated vasoconstriction and smooth muscle proliferation, pathways central to the pathophysiology of pulmonary arterial hypertension (PAH). Unlike dual ET-A/ET-B antagonists such as bosentan, (R)-Ambrisentan's targeted action is designed to inhibit detrimental ET-A signaling while preserving the potentially beneficial functions of the ET-B receptor, which include vasodilation and clearance of endothelin-1. This profile makes it a critical tool for preclinical and clinical research where isolating the effects of ET-A blockade is a primary objective.

Substituting (R)-Ambrisentan with its (S)-enantiomer, a racemic mixture, or a less selective ERA like bosentan can fundamentally alter experimental outcomes and compromise data integrity. The biological activity resides in the (R)-enantiomer, making stereochemical purity essential for achieving the intended pharmacological effect. Furthermore, substituting with dual ET-A/ET-B antagonists like bosentan or macitentan introduces confounding variables by simultaneously blocking ET-B receptors, which are involved in vasodilation and ET-1 clearance. This lack of selectivity is directly linked to different safety profiles, particularly a higher incidence of hepatotoxicity observed with bosentan, a risk not similarly associated with the highly selective (R)-Ambrisentan. Therefore, for studies requiring precise, reproducible, and translatable results based on targeted ET-A antagonism, substitution with less selective or stereochemically impure alternatives is scientifically invalid.

Exceptional ET-A vs. ET-B Receptor Selectivity for Targeted Research

(R)-Ambrisentan demonstrates exceptionally high selectivity for the target ET-A receptor over the ET-B subtype, a key differentiator from dual-acting antagonists. In studies using human ventricular myocyte-derived receptors, (R)-Ambrisentan showed a dissociation constant (Ki) of approximately 0.011 nM for the ET-A receptor, exhibiting over 4000-fold greater selectivity for ET-A compared to ET-B. This contrasts sharply with non-selective antagonists like bosentan, which target both receptors. This high degree of selectivity allows for the precise interrogation of ET-A mediated pathways without the confounding effects of ET-B blockade.

Evidence DimensionReceptor Binding Selectivity (ET-A vs. ET-B)
Target Compound Data>4000-fold selectivity for ET-A (Ki ≈ 0.011 nM for ET-A)
Comparator Or BaselineBosentan (Non-selective ET-A/ET-B antagonist)
Quantified DifferenceQualitatively distinct mechanism (selective vs. dual antagonism)
ConditionsIn vitro binding assays with human ventricular myocyte-derived ET-A and ET-B receptors.

This ensures that observed effects in research models are attributable specifically to ET-A antagonism, enhancing data clarity and reducing experimental variables.

Reduced Risk of Hepatotoxicity Compared to Sulfonamide-Class ERAs

A significant procurement consideration for in-vivo studies is the risk of drug-induced liver injury. Meta-analyses of clinical trials show a markedly different safety profile for (R)-Ambrisentan compared to the sulfonamide-class ERA, bosentan. One analysis of 24 trials found that bosentan significantly increased the risk of abnormal liver function compared to placebo (Risk Ratio [RR] 3.78), whereas (R)-Ambrisentan was associated with a significantly decreased risk (RR 0.06). In pivotal phase 3 studies involving 261 patients, none treated with (R)-Ambrisentan experienced serum aminotransferase elevations >3 times the upper limit of normal. This improved safety profile is attributed in part to its non-sulfonamide, propanoic acid structure and its minimal inhibition of the bile salt export pump (BSEP), a key transporter implicated in the hepatotoxicity of other ERAs.

Evidence DimensionRisk Ratio (RR) for Abnormal Liver Function vs. Placebo
Target Compound DataRR 0.06 (95% CI 0.01–0.45)
Comparator Or BaselineBosentan: RR 3.78 (95% CI 2.42–5.91)
Quantified DifferenceBosentan shows a >60-fold higher relative risk of liver function abnormalities compared to (R)-Ambrisentan in this meta-analysis.
ConditionsMeta-analysis of 24 randomized double-blind placebo-controlled clinical trials.

Selecting (R)-Ambrisentan minimizes the risk of confounding liver injury in animal models and reduces the need for intensive monitoring, simplifying study protocols and improving animal welfare.

Distinct Receptor Binding Kinetics for Shorter-Term, Reversible Antagonism

(R)-Ambrisentan exhibits a different receptor binding profile compared to the newer dual antagonist, macitentan. In pulmonary arterial smooth muscle cells, (R)-Ambrisentan demonstrates short-lived receptor occupancy with a half-life of approximately 1 minute, similar to bosentan. This contrasts with macitentan, which shows sustained receptor occupancy with a half-life of ~17 minutes, leading to insurmountable antagonism. The rapid association and dissociation kinetics of (R)-Ambrisentan are characteristic of diffusion-controlled receptor interaction, making its antagonism more readily reversible. This property is advantageous for experimental designs that require rapid washout or studies of acute, reversible pharmacological effects.

Evidence DimensionETA Receptor Occupancy Half-Life (t1/2)
Target Compound Data~1 minute
Comparator Or BaselineMacitentan: ~17 minutes
Quantified DifferenceMacitentan has a ~17-fold longer receptor occupancy half-life.
ConditionsExperiments in pulmonary arterial smooth muscle cells (PASMC).

For studies requiring rapid onset/offset of action or washout periods, (R)-Ambrisentan's reversible binding provides more precise temporal control over ET-A receptor blockade than a slowly dissociating antagonist.

In-Vivo Studies Requiring a Favorable Hepatic Safety Profile

For long-term preclinical efficacy or safety studies, particularly in models susceptible to liver stress, (R)-Ambrisentan is the indicated choice. Its significantly lower risk of causing elevated liver aminotransferases compared to bosentan minimizes the chance of drug-induced hepatotoxicity confounding study results or leading to animal loss.

Pharmacological Research Isolating ET-A Receptor Pathways

When the research objective is to specifically investigate the physiological or pathological roles of the ET-A receptor, the >4000-fold selectivity of (R)-Ambrisentan is critical. Using this compound avoids the ambiguous results that can arise from the concurrent blockade of ET-B receptors, which occurs with non-selective agents like bosentan and macitentan.

Acute Hemodynamic or Reversibility Studies

In experimental setups designed to measure rapid changes in vascular tone or to assess functional recovery after antagonist washout, (R)-Ambrisentan's short receptor occupancy half-life (~1 min) is a distinct advantage. This allows for more precise temporal control and evaluation of acute, reversible ET-A mediated effects compared to antagonists with sustained receptor binding.

Use as a Well-Characterized Positive Control in PAH Models

Given its established efficacy in improving hemodynamics and exercise capacity in numerous preclinical and clinical studies, (R)-Ambrisentan serves as a reliable and reproducible positive control for validating new therapeutic agents in models of pulmonary arterial hypertension.

XLogP3

3.8

UNII

Q1BX7HE63A

Wikipedia

(R)-ambrisentan

Dates

Last modified: 04-14-2024

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